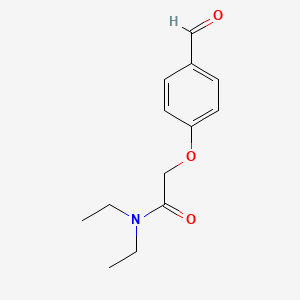![molecular formula C11H14N2O B2788021 8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one CAS No. 144583-94-8](/img/structure/B2788021.png)
8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one
Übersicht
Beschreibung
8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one (8-AMTBA) is an organic molecule that has been studied extensively in recent years due to its potential therapeutic and industrial applications. 8-AMTBA is a heterocyclic aromatic compound that is composed of a benzene ring with a nitrogen atom in the middle. It is a structural analog of the neurotransmitter dopamine and has been studied for its ability to act as a monoamine oxidase inhibitor. 8-AMTBA has been found to have a wide range of applications, from its use as a drug to its potential for use in industrial processes.
Wissenschaftliche Forschungsanwendungen
8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one has been studied extensively for its potential therapeutic and industrial applications. In the medical field, this compound has been studied for its potential as a monoamine oxidase inhibitor, which could be useful for the treatment of depression and other neurological disorders. This compound has also been studied for its potential as an anti-inflammatory agent and for its ability to reduce oxidative stress. In the industrial field, this compound has been studied for its potential as a catalyst in chemical reactions and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is not fully understood, but it is believed to act as a monoamine oxidase inhibitor. Monoamine oxidase is an enzyme that breaks down serotonin, norepinephrine, and dopamine in the brain. By inhibiting this enzyme, this compound may help to increase the levels of these neurotransmitters in the brain, which could potentially lead to improved mood and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to have a wide range of effects on the body, including its ability to act as an anti-inflammatory, antioxidant, and monoamine oxidase inhibitor. This compound has also been found to have an effect on the cardiovascular system, with studies showing that it can reduce blood pressure and decrease the risk of heart disease. Additionally, this compound has been found to have an effect on the immune system, with studies showing that it can reduce inflammation and improve the body’s ability to fight off infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one in laboratory experiments include its high solubility in water, its stability in aqueous solutions, and its low toxicity. Additionally, this compound has been found to be relatively easy to synthesize and has been found to be non-irritating to the skin and eyes. The main limitation of using this compound in laboratory experiments is that it is not as widely available as other compounds and is more expensive than other compounds. Additionally, this compound is not as widely studied as other compounds, so there is limited information available on its effects and applications.
Zukünftige Richtungen
The potential applications of 8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one are vast and there are many future directions for research. One potential direction is to further investigate the therapeutic potential of this compound, as it has been found to have a wide range of effects on the body. Additionally, further research could be done to investigate the industrial applications of this compound, as it has already been found to have potential as a catalyst and corrosion inhibitor. Additionally, further research could be done to investigate the biochemical and physiological effects of this compound, as it has been found to have an effect on the cardiovascular system, immune system, and other systems. Finally, further research could be done to investigate the safety and toxicity of this compound, as there is limited information available on these topics.
Eigenschaften
IUPAC Name |
8-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-10-7-9(12)6-5-8(10)3-2-4-11(13)14/h5-7H,2-4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZLXRRTQNBYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCCC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2787939.png)


![ethyl N-(3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate](/img/structure/B2787942.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2787943.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2787944.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole](/img/structure/B2787945.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2787954.png)
![Ethyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2787955.png)
![(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2787956.png)

![4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787960.png)